![molecular formula C17H16F2N4O2 B2711751 5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946357-86-4](/img/structure/B2711751.png)
5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine core, which is a key structural fragment of antiviral agents . The molecule also contains a difluorophenyl group and an ethyl group attached to the pyrimidine ring .
Synthesis Analysis
The synthesis of such compounds often involves the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can involve the relocation of heteroatoms within the rings of condensed systems or migration of exo- and endocyclic heteroatoms in heterocyclic systems . The rearrangement is catalyzed by acids or bases and is accelerated by heat or light . An efficient and safe process for the preparation of similar compounds involves the condensation of pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The pyrido[2,3-d]pyrimidine core is a heterocyclic structure containing nitrogen atoms . The 3,4-difluorophenyl group is a phenyl ring with two fluorine atoms attached, and the ethyl group is a simple alkyl chain .Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the synthesis of this compound . This rearrangement involves the isomerization of heterocycles, which can include the relocation of heteroatoms within the rings of condensed systems or migration of exo- and endocyclic heteroatoms in heterocyclic systems . The reaction is catalyzed by acids or bases and is accelerated by heat or light .科学的研究の応用
Synthesis and Chemical Properties
- Pyrimido[4,5-d]pyrimidines and related structures have been synthesized through various methods, demonstrating the versatility and reactivity of this core structure. For instance, reactions involving 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with different reactants have yielded a wide range of pyrimido[4,5-d]pyrimidine derivatives, showcasing the compound's utility in constructing complex heterocyclic systems with potential for further functionalization and study in medicinal chemistry (Hamama et al., 2012).
Biological Activities
- Several derivatives have been synthesized to explore their potential biological activities. For example, bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones were evaluated for their antimicrobial activity against a variety of pathogens, indicating the potential of such compounds in developing new antimicrobial agents (Aksinenko et al., 2016).
- Furthermore, pyrimidine based bis-uracil derivatives have been studied for their potential in optical, nonlinear optical, and drug discovery applications, highlighting the multifaceted utility of this chemical framework in both materials science and pharmacology (Mohan et al., 2020).
作用機序
Target of Action
Pyrimidine derivatives, such as “5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione”, are often used in the development of antiviral and anticancer drugs . They can target various enzymes and proteins involved in cellular replication and growth .
Mode of Action
Pyrimidine derivatives can interact with their targets by forming hydrogen bonds and hydrophobic interactions, thereby inhibiting the function of the target proteins or enzymes .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways, depending on their specific targets. For example, they can inhibit DNA synthesis by targeting enzymes involved in the replication process .
Pharmacokinetics
The ADME properties of pyrimidine derivatives can vary widely depending on their specific structures. Factors such as the presence of functional groups, electronic and steric effects can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of pyrimidine derivatives can include inhibition of cell growth and induction of cell death, particularly in cancer cells .
Action Environment
The action, efficacy, and stability of pyrimidine derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
将来の方向性
生化学分析
Biochemical Properties
The compound 5-((3,4-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been shown to interact with various biomolecules. It has been found to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation . The nature of these interactions involves binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
This compound has been observed to have significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It binds to the active site of CDK2, inhibiting its activity and leading to alterations in cell cycle progression .
特性
IUPAC Name |
5-(3,4-difluoroanilino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2/c1-4-9-8-20-15-13(16(24)23(3)17(25)22(15)2)14(9)21-10-5-6-11(18)12(19)7-10/h5-8H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQDCETVXUDTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NC3=CC(=C(C=C3)F)F)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

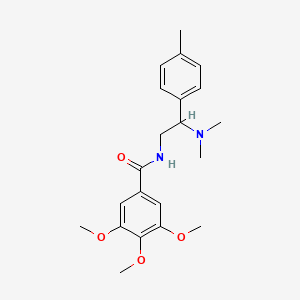
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2711672.png)
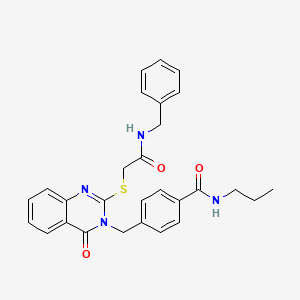
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2711675.png)
![7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2711676.png)
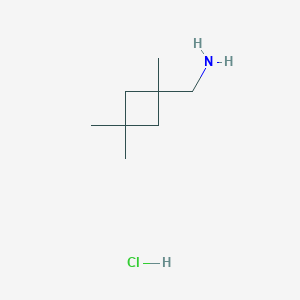
![Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate](/img/structure/B2711678.png)

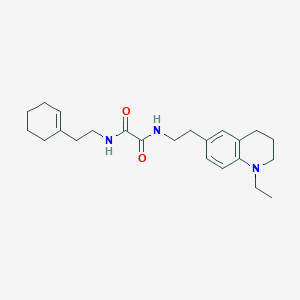

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chloro-5-nitrobenzamide](/img/structure/B2711683.png)
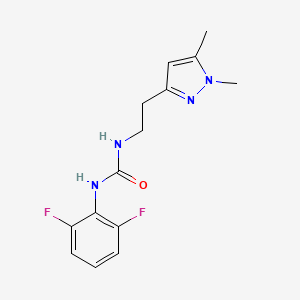
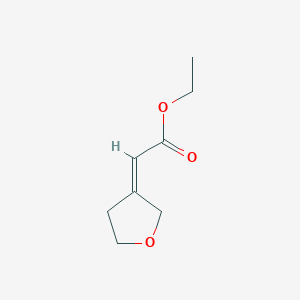
![Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride](/img/structure/B2711688.png)